1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
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Overview
Description
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. The compound’s unique structure, which includes a ribofuranosyl moiety and a dichloroimidazo[4,5-c]pyridine core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Acetylation of D-ribofuranose: The D-ribofuranose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,5-tri-O-acetyl-D-ribofuranose.
Formation of the imidazo[4,5-c]pyridine core: This step involves the reaction of appropriate precursors under specific conditions to form the dichloroimidazo[4,5-c]pyridine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and nucleoside analogs.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets specific enzymes involved in nucleoside metabolism, such as polymerases and kinases, thereby inhibiting their activity and preventing the replication of viral or cancerous cells .
Comparison with Similar Compounds
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine can be compared with other nucleoside analogs, such as:
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This compound is also used in nucleoside synthesis but has different protective groups and a different core structure.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Similar in its use for nucleoside synthesis, but with benzoyl protective groups instead of acetyl.
2-(2,3,5-tri-O-acyl-β-D-ribofuranosyl)-1,2,4-triazine-3,5-diones: These compounds have a triazine core and are used in similar biochemical applications.
The uniqueness of 1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine lies in its specific dichloroimidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17Cl2N3O7 |
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Molecular Weight |
446.2 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(4,6-dichloroimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H17Cl2N3O7/c1-7(23)26-5-11-14(27-8(2)24)15(28-9(3)25)17(29-11)22-6-20-13-10(22)4-12(18)21-16(13)19/h4,6,11,14-15,17H,5H2,1-3H3 |
InChI Key |
QUGRSJQZWTYDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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